REACTION_SMILES
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[Br:16][Br:17].[C:1]1(=[O:15])[CH2:2][CH:3]=[CH:4][c:5]2[n:6][cH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]21.[CH3:19][C:20](=[O:21])[OH:22].[OH2:18]>>[C:1]1(=[O:15])[CH:2]([Br:16])[CH:3]=[CH:4][c:5]2[n:6][cH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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O=C1CC=Cc2ncc3ccccc3c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC=Cc2ncc3ccccc3c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1c2c(ncc3ccccc23)C=CC1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |